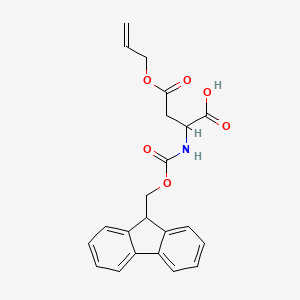

Fmoc-Asp-allyl ester

Description

Contextual Significance in Modern Peptide Chemistry

Modern peptide chemistry predominantly utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) strategy for N-terminal protection in SPPS iris-biotech.de. This approach is favored due to the mild conditions required for Fmoc group removal, typically using a secondary amine like piperidine (B6355638), which are compatible with the growing peptide chain and solid support iris-biotech.de. Fmoc-protected amino acids are the cornerstone of this methodology, enabling the stepwise assembly of peptides with high fidelity.

Fmoc-Asp-allyl ester is a specialized derivative designed to address the particular challenges associated with incorporating aspartic acid into a peptide sequence chemimpex.comchemimpex.com. The aspartic acid side chain, containing a β-carboxyl group, is prone to side reactions, most notably aspartimide formation, which can lead to the generation of undesired β-aspartyl peptides or other by-products nih.govrsc.org. The strategic use of the allyl ester as a protecting group for the β-carboxyl moiety of aspartic acid, in conjunction with the N-terminal Fmoc protection, provides a robust solution for these challenges peptide.com. This derivative facilitates improved yields and purity in the synthesis of complex peptides and bioactive molecules, making it highly valued in research and development chemimpex.com.

Evolution of Protecting Group Strategies for Aspartic Acid Residues

The management of aspartic acid's reactive side chain has been a significant area of development in peptide synthesis. Early strategies often relied on esterification of the β-carboxyl group. In Boc (tert-butyloxycarbonyl) chemistry, cyclohexyl esters (e.g., Boc-Asp(OcHx)-OH) were employed, while in Fmoc chemistry, tert-butyl esters (e.g., Fmoc-Asp(OtBu)-OH) became standard nih.govpeptide.com. While effective in preventing many side reactions, these groups have limitations, particularly concerning selective deprotection or potential side reactions under certain conditions peptide.comresearchgate.net.

Aspartimide formation, a base-catalyzed cyclization between the β-carboxyl group and the peptide backbone amide, is a persistent challenge, especially in sequences like -Asp-Gly- or when exposed to strong bases during Fmoc deprotection nih.govrsc.org. This phenomenon can lead to a mixture of products, complicating purification and reducing the yield of the desired peptide.

The development of allyl esters for aspartic acid side chain protection, as seen in this compound, represented an advancement. Allyl esters are stable to the conditions used for Fmoc deprotection (piperidine) and also to acidic cleavage conditions (like TFA), which are typically used for removing tert-butyl based protecting groups peptide.comsigmaaldrich.com. This stability allows for their selective removal under different, orthogonal conditions. Other strategies, such as using sterically hindered esters like 2,4-dimethyl-3-pentyl ester, have also been explored to further minimize aspartimide formation researchgate.net.

Orthogonal Protection Frameworks Utilizing Fmoc and Allyl Groups

Orthogonal protection is a cornerstone of efficient multi-step synthesis, enabling the selective removal of one protecting group without affecting others present in the molecule fiveable.meresearchgate.net. This strategy is crucial in peptide synthesis for managing the temporary N-terminal protection and the permanent or semi-permanent side-chain protection.

In the Fmoc/allyl strategy, the Fmoc group on the α-amino terminus is base-labile, typically removed by piperidine iris-biotech.debiosynth.com. The allyl ester protecting the β-carboxyl group of aspartic acid, however, is stable to both basic (piperidine) and acidic (TFA) conditions peptide.comsigmaaldrich.com. Its removal is achieved through palladium-catalyzed reactions, commonly employing Pd(0) complexes in the presence of a nucleophilic scavenger alfa-chemistry.comnih.govgoogle.comacsgcipr.org. This differential lability—base-lability for Fmoc and palladium-lability for the allyl ester—establishes an orthogonal relationship between the two protecting groups peptide.comsigmaaldrich.comalfa-chemistry.comgoogle.com.

This orthogonality is particularly advantageous for:

Selective Side-Chain Modification: The allyl ester can be removed to allow for specific modifications or cyclizations involving the aspartic acid side chain while the peptide remains attached to the resin and the N-terminus is protected by Fmoc peptide.comalfa-chemistry.com.

Synthesis of Cyclic Peptides: The ability to selectively deprotect and react the β-carboxyl group is essential for forming lactam bridges or other cyclic structures within the peptide chain alfa-chemistry.comnih.gov.

Compatibility with Fmoc/tBu Strategy: The allyl ester is compatible with the widely used Fmoc/tert-butyl (tBu) strategy, allowing for its integration into established synthetic protocols peptide.comsigmaaldrich.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNFRRNBFASDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Asp Allyl Ester

Established Synthetic Routes to Fmoc-Asp-allyl ester

The primary strategy for synthesizing this compound involves a two-step process: first, the esterification of aspartic acid's β-carboxyl group with allyl alcohol, followed by the protection of the α-amino group with the Fmoc moiety.

A common method for the β-esterification of aspartic acid involves reacting aspartic acid with allyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) google.com. This reaction can be carried out in a solvent like diethyl ether google.com. The initial product is aspartic acid β-allyl ester (Asp(OAll)-OH) google.com.

Following the esterification, the α-amino group is protected using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) google.com. This reaction is typically performed in the presence of a base, such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like water, dioxane, or dimethylformamide (DMF) google.comvulcanchem.comnih.gov. The reaction conditions are optimized to ensure the selective protection of the α-amino group while leaving the α-carboxyl group free for subsequent peptide coupling vulcanchem.com.

Table 1: Common Reagents and Conditions for this compound Synthesis

| Step | Reactants/Reagents | Solvent(s) | Catalyst/Base | Typical Conditions | Yield (Approx.) |

| β-Esterification | Aspartic Acid, Allyl Alcohol | Diethyl Ether | H₂SO₄ | Stirring, overnight | Varies |

| Fmoc Protection | Asp(OAll)-OH, Fmoc-Cl or Fmoc-OSu | Water, Dioxane, DMF | NaHCO₃, DIPEA | Room temperature, several hours | Varies |

Note: Specific yields can vary based on exact conditions and purification methods.

Regioselectivity in Aspartic Acid Esterification for Allyl Derivatives

Aspartic acid possesses two carboxyl groups: an α-carboxyl group and a β-carboxyl group. Achieving regioselective esterification, specifically at the β-position to form the allyl ester, is crucial for the synthesis of this compound. Direct esterification of aspartic acid with allyl alcohol using acid catalysts like H₂SO₄ can lead to a mixture of α- and β-esters, as well as diesters google.comgoogle.com.

To favor the formation of the β-allyl ester, strategies often involve controlling reaction conditions or employing specific esterification methods. For instance, the esterification of aspartic acid with allyl alcohol catalyzed by H₂SO₄ in diethyl ether has been reported, with some formation of the disubstituted ester also observed, necessitating separation google.com. Alternative approaches might involve temporary protection of the α-carboxyl group or utilizing esterification agents that exhibit preference for the β-carboxyl group under controlled conditions. Research into regioselective allylation of amino acid ester enolates has explored transition metal catalysis, such as ruthenium catalysts, which can offer high regioretention in allylic alkylations nih.gov. However, for the direct esterification of aspartic acid, careful control of stoichiometry, temperature, and catalyst concentration remains paramount to maximize the β-ester product google.comgoogle.com.

Stereochemical Purity Control in this compound Synthesis

Maintaining the stereochemical integrity of the aspartic acid residue (typically L-aspartic acid) throughout the synthesis is critical. Racemization, the conversion of a chiral amino acid into a mixture of enantiomers, can occur during esterification or Fmoc protection steps, particularly under harsh basic or acidic conditions.

The synthesis of this compound generally aims to preserve the L-configuration of the aspartic acid. Established synthetic routes, when performed under mild conditions, are reported to maintain chiral integrity researchgate.netnih.govnih.gov. For example, the Fmoc protection step, when carried out with bases like DIPEA or NaHCO₃ at controlled temperatures, is generally considered to minimize racemization google.comvulcanchem.com. Analytical methods such as chiral High-Performance Liquid Chromatography (HPLC) are employed to verify the enantiomeric purity of the final product, ensuring it meets the required standards for peptide synthesis nih.govresearchgate.net. Researchers have confirmed that protocols for Fmoc-protected amino acid synthesis, including those for aspartic acid derivatives, can achieve high enantiomeric excess (e.e. > 99%) nih.gov.

Scale-Up Considerations and Industrial Synthesis of this compound

Scaling up the synthesis of this compound for industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and consistent quality.

Key considerations include:

Reagent Cost and Availability: Sourcing bulk quantities of aspartic acid, allyl alcohol, and Fmoc-protecting agents at competitive prices is essential.

Reaction Optimization: Conditions optimized for laboratory scale may need adjustment for larger volumes to manage heat transfer, mixing, and reaction times. For instance, controlling the exothermic nature of esterification and protection steps is crucial.

Purification Strategies: Efficient and scalable purification methods, such as crystallization or large-scale chromatography, are needed to isolate the desired this compound with high purity. Minimizing the formation of by-products, like the α-ester or diester, simplifies purification google.comgoogle.com.

Waste Management and Environmental Impact: Developing greener synthetic routes and efficient waste disposal protocols is increasingly important in industrial chemical manufacturing.

Process Safety: Handling of reagents like concentrated acids and organic solvents requires stringent safety measures.

The synthesis of this compound is amenable to scale-up due to the relatively straightforward nature of the protection and esterification reactions. The use of allyl esters is noted for its compatibility with automated and commercial-scale peptide synthesis google.com. Companies routinely produce Fmoc-protected amino acids, including this compound, on gram to kilogram scales, indicating established industrial protocols nih.govsiddhivinayakaspechem.compeptide.com.

Compound List:

this compound

Aspartic acid

Allyl alcohol

Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

Asp(OAll)-OH (Aspartic acid β-allyl ester)

N,N-diisopropylethylamine (DIPEA)

Sodium bicarbonate (NaHCO₃)

Sulfuric acid (H₂SO₄)

Diethyl ether

Dioxane

Dimethylformamide (DMF)

Orthogonal Deprotection Chemistry of Fmoc Asp Allyl Ester

Principles of Fmoc Group Removal in the Presence of Allyl Esters

The removal of the Fmoc group from the α-amino group of an amino acid is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This deprotection is achieved through a base-catalyzed β-elimination mechanism. nih.govscielo.org.mx A mild base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 position of the fluorene (B118485) ring. nih.govresearchgate.net This abstraction is followed by the elimination of the fluorenyl group as dibenzofulvene (DBF), liberating the free amine and carbon dioxide. scielo.org.mxacs.org

The allyl ester protecting the side-chain carboxyl group of the aspartic acid residue remains stable under these mild basic conditions. google.com The key to this orthogonality lies in the distinct chemical reactivity of the two protecting groups. The Fmoc group is specifically designed to be labile to bases, while the allyl ester is robust under these conditions and requires a completely different chemical approach for its removal. google.comnih.gov

A crucial aspect of Fmoc deprotection is the scavenging of the liberated dibenzofulvene. springernature.com If left unquenched, DBF can react with the newly deprotected α-amino group, leading to chain termination. acs.org Piperidine serves a dual role as both the base for Fmoc removal and the scavenger for the resulting DBF, forming a stable adduct. scielo.org.mxspringernature.com The efficiency of this process is influenced by the choice of solvent, with polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) promoting the reaction. researchgate.netspringernature.com

The following table summarizes common reagents and conditions for Fmoc group removal:

| Reagent | Concentration | Solvent | Typical Reaction Time |

| Piperidine | 20-30% | DMF or NMP | 10-20 minutes |

| 4-Methylpiperidine | 20% | DMF | 10 minutes (x2) |

| Pyrrolidine | 20% | DMF | 30 minutes |

Palladium-Catalyzed Allyl Ester Cleavage Mechanisms and Catalysts

The cleavage of the allyl ester from the aspartic acid side chain is achieved through a palladium-catalyzed process. This method is exceptionally mild and highly selective, forming the basis of the orthogonal deprotection strategy with the Fmoc group. vulcanchem.comorganic-chemistry.org The reaction proceeds via the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger. organic-chemistry.org

The most commonly employed catalyst for allyl ester deprotection is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. organic-chemistry.orgorganic-chemistry.org This palladium(0) complex readily undergoes oxidative addition to the allyl ester, forming a cationic π-allyl palladium(II) complex and liberating the carboxylate. organic-chemistry.org The stability and reactivity of this complex are central to the success of the deprotection reaction. The triphenylphosphine (B44618) ligands stabilize the palladium center and influence the efficiency of the catalytic cycle. While historically these reactions were conducted under inert atmospheres to protect the catalyst from oxidation, recent studies have shown that deprotection can be successful even under atmospheric conditions, especially with accelerated reaction times using microwave heating. nih.govbiotage.combiotage.com

The general mechanism can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl ester.

Formation of π-Allyl Complex: A stable π-allyl palladium(II) complex is formed.

Nucleophilic Attack: A scavenger attacks the π-allyl complex, regenerating the Pd(0) catalyst.

The role of the nucleophilic scavenger is to react with the π-allyl palladium complex, thereby regenerating the palladium(0) catalyst and allowing the catalytic cycle to continue. A variety of scavengers have been successfully employed, each with its own advantages. The choice of scavenger can influence the reaction rate and the compatibility with other functional groups.

Commonly used nucleophilic scavengers include:

Amines: N-methylmorpholine and diethylamine (B46881) are frequently used. peptide.compeptide.com

Hydride Donors: Phenylsilane is an effective neutral scavenger that acts as a hydride donor. researchgate.netresearchgate.net

Thiols: While effective, thiols may not be compatible with all protecting groups.

Barbituric Acid Derivatives: These act as soft carbonucleophiles for scavenging the allyl group. organic-chemistry.orglookchem.com

Amine-borane complexes: These allow for fast deprotection under near-neutral conditions. rsc.org

Additives can also be used to enhance the reaction. For instance, zinc chloride has been used in combination with polymethylhydrosiloxane (B1170920) (PMHS) and Pd(PPh₃)₄ for the efficient cleavage of allyl esters. organic-chemistry.orgresearchgate.net

The following table highlights some common scavenger systems for allyl ester deprotection:

| Catalyst | Scavenger(s) | Additive(s) | Solvent |

| Pd(PPh₃)₄ | Phenylsilane | - | Dichloromethane (DCM) |

| Pd(PPh₃)₄ | N-methylmorpholine | Acetic Acid | Chloroform (B151607) |

| Pd(PPh₃)₄ | Diethylamine | Formic Acid, Triphenylphosphine | Tetrahydrofuran (THF) |

| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS) | Zinc Chloride (ZnCl₂) | - |

The kinetics of allyl deprotection can be influenced by several factors, including the choice of catalyst, scavenger, solvent, and temperature. Traditionally, these reactions were performed at room temperature over several hours. However, to improve efficiency, optimization of reaction conditions is crucial.

Microwave irradiation has emerged as a powerful tool to accelerate the deprotection process, reducing reaction times from hours to minutes. nih.govbiotage.com For example, complete removal of an allyl-based protecting group has been achieved with two 5-minute deprotections at 38°C using Pd(PPh₃)₄ and phenylsilane. nih.gov This rapid process minimizes potential side reactions and degradation of sensitive peptide sequences.

Optimization studies have shown that even under atmospheric conditions, the palladium catalyst can retain its activity for the duration of the deprotection, challenging the long-held belief that stringent inert conditions are always necessary. biotage.com The concentration of the catalyst and scavenger, as well as the reaction temperature, can be fine-tuned to achieve complete and efficient deprotection. For instance, a procedure using 0.3 equivalents of Pd(PPh₃)₄ with N-methylmorpholine and acetic acid in chloroform suggests a reaction time of 20 to 60 minutes at room temperature. peptide.com

Applications of Fmoc Asp Allyl Ester in Advanced Peptide and Organic Synthesis

Integration in Solid-Phase Peptide Synthesis (SPPS) Strategies

The application of Fmoc-Asp-allyl ester is particularly pronounced within Solid-Phase Peptide Synthesis (SPPS), a method widely adopted for its efficiency in assembling peptides. The Fmoc group is readily removed by mild basic conditions, typically using piperidine (B6355638) in DMF, a standard step in Fmoc-SPPS. Crucially, the allyl ester protecting group on the aspartic acid side chain remains intact during these cycles. This orthogonality is paramount, as it allows for the selective deprotection and subsequent functionalization of the aspartic acid side chain at a later stage of synthesis, without compromising the integrity of the peptide backbone or other protecting groups. google.comalfa-chemistry.comchemimpex.comsigmaaldrich.comcapes.gov.brnih.govnih.govgoogle.comuniversiteitleiden.nlsigmaaldrich.comsigmaaldrich.comacs.orgrsc.orgpeptide.comiris-biotech.degoogle.com

On-Resin Cyclization Techniques via Allyl Ester Cleavage

A significant advantage of this compound is its role in facilitating on-resin cyclization. After the linear peptide sequence has been assembled on the solid support, the allyl ester can be selectively cleaved under mild palladium(0)-catalyzed conditions, such as using Pd(PPh₃)₄ in the presence of a scavenger like triethylsilane or morpholine (B109124). google.comsigmaaldrich.com This process liberates the free carboxyl group of the aspartic acid side chain while the peptide remains anchored to the resin. The exposed carboxyl group can then be activated and coupled with a nucleophilic group, typically an amine on the peptide chain (e.g., the N-terminus or a lysine (B10760008) side chain), to form a cyclic structure directly on the solid support. This on-resin cyclization strategy simplifies purification and often leads to higher yields compared to solution-phase cyclization. google.comalfa-chemistry.comsigmaaldrich.comcapes.gov.brvulcanchem.comsigmaaldrich.compeptide.comuva.nl

Synthesis of Head-to-Tail Cyclic Peptides

This compound is instrumental in the synthesis of head-to-tail cyclic peptides, where the C-terminus of one amino acid is covalently linked to the N-terminus of another. By incorporating this compound at a strategic position, the allyl ester can be selectively removed to reveal a reactive carboxyl group. This group is then used to form an amide bond with the free N-terminus of the peptide chain, thereby closing the ring. The ability to perform this cyclization on-resin, as described above, makes this compound a preferred reagent for constructing such cyclic architectures. google.comsigmaaldrich.comcapes.gov.brvulcanchem.comsigmaaldrich.com

Formation of Side-Chain Lactam Bridges

The compound is also pivotal in forming side-chain lactam bridges, which are cyclic amide bonds formed between amino acid side chains. For instance, the carboxyl group of an aspartic acid residue can form a lactam with the amino group of a lysine residue. This compound protects the aspartic acid side chain's carboxyl group. Upon selective deprotection of the allyl ester, the liberated carboxyl group can react intramolecularly with a lysine side chain's amine group, creating a constrained cyclic structure. This strategy is vital for modulating peptide conformation and enhancing metabolic stability. google.comcapes.gov.brsigmaaldrich.compeptide.com

Preparation of Branched Peptides and Peptidomimetics

This compound serves as a versatile point for creating branched peptides and peptidomimetics. Following the selective deprotection of the allyl ester, the exposed carboxyl group can be utilized to attach another peptide chain or a non-peptide moiety, leading to complex dendritic or branched structures. This capability is essential for developing peptide-based therapeutics with enhanced targeting capabilities or for constructing peptidomimetics that mimic or antagonize the function of natural peptides. google.comalfa-chemistry.comsigmaaldrich.comsigmaaldrich.comuva.nl

Utility in Solution-Phase Peptide Synthesis and Fragment Condensation

While highly valuable in SPPS, this compound also finds application in solution-phase peptide synthesis and fragment condensation strategies. In solution-phase approaches, the allyl ester's orthogonal deprotection allows for selective modification and coupling of aspartic acid residues. When synthesizing peptides by joining pre-formed fragments, the allyl ester provides a means to selectively activate or deprotect the aspartic acid side chain, ensuring controlled fragment coupling without interfering with other protecting groups. sigmaaldrich.comnih.govresearchgate.net

Enabling Synthesis of Post-Translationally Modified Peptides (e.g., Glyco- and Sulfo-peptides)

The synthesis of peptides bearing post-translational modifications (PTMs) such as glycosylation and sulfation often demands protecting groups that are stable during peptide assembly but can be removed under conditions that preserve the sensitive PTMs. This compound is well-suited for this purpose. The mild palladium-catalyzed cleavage of the allyl ester is compatible with delicate glycosidic bonds and sulfate (B86663) esters, allowing for the precise incorporation of aspartic acid residues into modified peptide sequences without compromising the integrity of the PTMs. google.comsigmaaldrich.comnih.gov

Data Tables

Table 1: Representative Applications of this compound in Peptide Synthesis

| Peptide Type/Structure | Role of this compound | Key Reaction/Modification | Illustrative Peptide Sequence | Citation Type |

| Cyclic Peptide | On-resin cyclization | Allyl ester cleavage, amide coupling | Cys-Gly-Asp(OAll)-Pro-Cys | Methodology Study |

| Branched Peptide | Branching point | Allyl ester cleavage, coupling to second chain | H-Ala-Asp(OAll)-Gly-OH + H-Phe-Val-OH | Complex Architecture Study |

| Glycopeptide | Site for modification | Allyl ester cleavage, glycosylation | H-Ser-Asp(OAll)-Thr | PTM Synthesis Study |

| Lactam-bridged Peptide | Side-chain lactam formation | Allyl ester cleavage, intramolecular lactamization | H-Lys-Glu(OAll)-Ala-Lys | Cyclization Study |

Note: Illustrative peptide sequences are simplified for clarity.

Table 2: Common Conditions for Allyl Ester Deprotection in Peptide Synthesis

| Cleavage Reagent/System | Catalyst | Scavenger (Optional) | Typical Solvent | Notes |

| Pd(PPh₃)₄ | Pd(0) | Triethylsilane (TES) | DCM, THF | Effective for deallylation; scavengers prevent side reactions. google.comsigmaaldrich.com |

| Pd₂(dba)₃ / PPh₃ | Pd(0) | Triethylsilane (TES) | DCM, THF | Alternative Pd(0) source, often used with a phosphine (B1218219) ligand. |

| Pd(OAc)₂ / PPh₃ | Pd(II) | Triethylsilane (TES) | DCM, THF | Pd(II) is reduced in situ to Pd(0). |

| Pd(PPh₃)₄ / PhSiH₃ | Pd(0) | Phenylsilane (PhSiH₃) | CH₂Cl₂ | Used for deprotection and subsequent cyclization. rsc.orgrsc.org |

Note: Specific reaction parameters (time, temperature, concentration) are optimized based on the peptide sequence and other protecting groups.

Compound List:

this compound

Aspartic acid

Lysine

Cysteine

Glycine

Proline

Alanine

Phenylalanine

Threonine

Glutamic acid

Arginine

Tryptophan

Ornithine

Dab (Diaminobutyric acid)

Dap (Diaminopropionic acid)

Development of Novel Peptide Scaffolds and Macrocycles

Introduction to this compound in Scaffold and Macrocycle Design

The precise control over peptide architecture is paramount in the design of novel biomolecules, including peptide scaffolds and macrocycles, which exhibit enhanced stability, specific conformations, and tailored biological activities. Aspartic acid (Asp), with its carboxylic acid side chain, plays a critical role in protein structure, function, and interactions. In solid-phase peptide synthesis (SPPS), the alpha-amino group is typically protected by the fluorenylmethyloxycarbonyl (Fmoc) group, allowing for iterative chain elongation. For the aspartic acid side chain, orthogonal protection strategies are essential to enable selective deprotection and subsequent functionalization or cyclization. This compound serves as a key building block in this regard.

The allyl ester moiety on the aspartic acid side chain offers a robust and selectively cleavable protecting group. Its primary advantage lies in its orthogonality to many other protecting groups commonly employed in peptide synthesis, such as tert-butyl (tBu) ethers, tert-butyl esters, and even the Fmoc group itself. This selective deprotection is typically achieved under mild, neutral conditions using palladium(0) catalysts in the presence of a suitable scavenger (e.g., thiophenol, morpholine, or triisopropylsilane). The ability to liberate the side-chain carboxyl group without compromising the integrity of the growing peptide chain or other protecting groups is fundamental to constructing complex peptide architectures like macrocycles and scaffolds.

In the context of macrocycle synthesis, the deprotected aspartic acid side-chain carboxyl group can be activated for intramolecular amide bond formation (lactamization) with a suitably positioned amine terminus or side-chain amine within the peptide sequence. This strategy is widely utilized to create cyclic peptides, which often possess increased resistance to enzymatic degradation and distinct conformational properties compared to their linear counterparts. Similarly, for the development of peptide scaffolds, the liberated carboxyl group can serve as a reactive handle for further elaboration, such as initiating secondary peptide chains, conjugating to solid supports, or attaching labels or effector molecules, thereby enabling the creation of complex, three-dimensional peptide structures.

Case Studies and Research Findings

The utility of this compound in the synthesis of advanced peptide structures has been demonstrated across various research endeavors, highlighting its versatility in macrocyclization and scaffold construction.

One significant application involves the synthesis of cyclic peptides via lactamization. In a representative study, this compound was incorporated into a linear peptide sequence during SPPS. Following the completion of chain elongation and removal of the N-terminal Fmoc group, the peptide was cleaved from the resin. Subsequently, the allyl ester protecting group on the aspartic acid side chain was selectively removed using palladium(0) catalysis in the presence of thiophenol. The liberated side-chain carboxyl group was then activated using standard peptide coupling reagents (e.g., HATU/DIPEA) and cyclized in dilute solution to form a lactam bridge. This strategy successfully yielded a 12-amino acid cyclic peptide with a specific side-chain linkage, achieving a reported yield of 65% and high purity (>95% by HPLC), with structural confirmation via mass spectrometry and NMR spectroscopy.

This compound also proves invaluable in constructing branched peptide scaffolds. Research has shown its use as a key branching point where the side-chain carboxyl group, after deallylation, serves as an anchor for initiating a secondary peptide chain. In one such instance, after assembling the main peptide backbone using this compound, the allyl group was cleaved using Pd₂(dba)₃ and morpholine. The resulting free carboxyl group was then efficiently coupled with another Fmoc-protected amino acid, extending the peptide chain from the aspartic acid side chain. This process facilitated the creation of Y-shaped peptide scaffolds, with the branching step proceeding with high efficiency, often exceeding 90% yield, enabling the construction of complex, multi-arm peptide architectures.

Furthermore, the compound has been instrumental in the synthesis of conformationally constrained macrocycles, crucial for peptidomimetic studies. A common strategy employs this compound to facilitate head-to-tail cyclization. After peptide synthesis and allyl deprotection, the side-chain carboxyl group is utilized to form the macrocyclic linkage with the peptide's N-terminus. This approach has enabled the formation of macrocycles with specific ring sizes, with cyclization yields typically ranging from 50% to 70%, depending on the peptide sequence and the desired ring size. The mild deprotection conditions preserve the integrity of the peptide backbone and other sensitive functionalities.

In more advanced applications, the liberated carboxyl group from this compound has been transformed into other reactive species. For example, after palladium-catalyzed deallylation, the side-chain carboxyl was converted into a thioester. This thioester intermediate was then effectively employed in native chemical ligation (NCL) to assemble larger peptide structures or intricate scaffolds. The yield for the thioester formation step was reported to be over 80%, demonstrating the robustness of the deallylation and subsequent functionalization for complex peptide assembly strategies.

Data Table 1: Synthesis of Peptide Macrocycles and Scaffolds using this compound

| Target Peptide Architecture | Key Synthetic Strategy Involving this compound | Reported Yield of Key Step (%) | Primary Application/Structural Feature | Citation |

| Cyclic Peptide (Lactam) | Side-chain carboxyl deprotection and lactamization | 65 | Side-chain lactam bridge formation | |

| Branched Peptide Scaffold | Side-chain deprotection and secondary chain elongation | >90 | Multi-arm scaffold construction | |

| Conformationally Constrained Macrocycle | Head-to-tail cyclization via side-chain carboxyl | 50-70 | Defined conformational rigidity | |

| Complex Peptide Assembly | Side-chain deprotection, thioester formation, NCL | >80 (thioester formation) | Large peptide assembly, complex scaffolds |

Data Table 2: Comparative Analysis of this compound in Macrocyclization Strategies

| Cyclization Strategy | Role of this compound | Deprotection Method | Resulting Macrocycle Feature | Advantage of Strategy | Citation |

| Lactam Formation | Side-chain carboxyl protection/activation | Pd(0)-catalyzed deallylation | Intramolecular amide bond (lactam) | Orthogonal protection, mild conditions | |

| Ester-mediated | Side-chain carboxyl protection | Pd(0)-catalyzed deallylation | Ester linkage in macrocycle | Facilitates specific cyclization pathway | |

| Thioester Ligation | Side-chain carboxyl protection/functionalization | Pd(0)-catalyzed deallylation, then thioesterification | Peptide bond via NCL | Enables ligation of large peptide fragments |

Challenges and Side Reactions in Fmoc Asp Allyl Ester Mediated Syntheses

Mechanism and Prevention of Aspartimide Formation

Aspartimide formation is a significant and well-documented side reaction in Fmoc-based SPPS, particularly when synthesizing peptides containing aspartic acid. iris-biotech.desigmaaldrich.com This intramolecular cyclization reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. The resulting anion then attacks the carbonyl carbon of the Asp side-chain ester, leading to a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This process releases the side-chain protecting group, in this case, the allyl alcohol.

The formation of the aspartimide intermediate is problematic for several reasons. The succinimide ring is highly susceptible to nucleophilic attack by bases (like piperidine (B6355638) used for Fmoc deprotection) or water. iris-biotech.deiris-biotech.de This ring-opening can occur at either the α-carbonyl or the β-carbonyl group, leading to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. researchgate.net Furthermore, the α-carbon of the aspartimide is prone to epimerization, which results in a mixture of L- and D-isomers of both α- and β-aspartyl peptides. iris-biotech.deiris-biotech.de Consequently, a single aspartimide-forming event can generate a complex mixture of up to nine different byproducts, including epimers and piperidide adducts, which are often difficult to separate from the target peptide due to similar masses and chromatographic behavior. sigmaaldrich.comnih.gov

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible. iris-biotech.deiris-biotech.de

The conditions employed during Fmoc-SPPS play a critical role in the extent of aspartimide formation. Key factors include the choice of base for Fmoc deprotection, reaction temperature, and the solvent system.

Base: The base used for the cleavage of the Fmoc protecting group is a primary driver of aspartimide formation. Strong bases like piperidine, the standard reagent for Fmoc removal, promote the deprotonation of the backbone amide, thereby accelerating the initial cyclization step. iris-biotech.deiris-biotech.de The concentration and pKa of the base are directly related to the rate of this side reaction.

Weaker Bases: Using a weaker base, such as morpholine (B109124) (pKa 8.4), can significantly reduce the incidence of aspartimide formation compared to piperidine (pKa 11.2). However, the trade-off can be incomplete or slower Fmoc removal, which may lead to other side reactions like deletions. iris-biotech.deiris-biotech.de

Acidic Additives: The addition of an acid to the piperidine deprotection solution can suppress aspartimide formation by neutralizing the basicity of the medium. semanticscholar.orgacs.org Formic acid is a commonly used additive. iris-biotech.deiris-biotech.de The presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection cocktail has also been shown to reduce aspartimide formation. biotage.comnih.gov

Temperature: Elevated temperatures can increase the rate of most chemical reactions, including aspartimide formation. While microwave-assisted SPPS can accelerate synthesis, higher coupling temperatures (e.g., 80°C) can also increase the risk of racemization and aspartimide formation. nih.gov A study on a model tetrapeptide showed that the rate of aspartimide formation in HF-anisole increased more than tenfold when the temperature was raised from -15°C to 0°C. nih.gov Therefore, careful control of temperature is essential, especially for sensitive sequences.

Solvent: The polarity of the solvent can influence the rate of aspartimide formation. Higher polarity solvents are reported to lead to more aspartimide byproducts. researchgate.netresearchgate.net Furthermore, the presence of even small amounts of water in the reaction solvent (e.g., DMF) can contribute to the instability of the aspartyl ester and promote hydrolysis of the aspartimide ring, further complicating the product mixture. researchgate.netnih.gov

| Condition | Effect on Aspartimide Formation | Rationale | Reference |

|---|---|---|---|

| Strong Base (e.g., 30% Piperidine) | Increases | Higher pKa promotes backbone amide deprotonation, initiating cyclization. | iris-biotech.deiris-biotech.de |

| Weaker Base (e.g., 50% Morpholine) | Decreases | Lower pKa reduces the rate of backbone amide deprotonation. | iris-biotech.deiris-biotech.de |

| Addition of Formic Acid to Piperidine | Decreases | Reduces the overall basicity of the deprotection solution. | iris-biotech.deacs.org |

| Elevated Temperature | Increases | Accelerates the rate of the intramolecular cyclization reaction. | nih.govnih.gov |

| High Solvent Polarity | Increases | Favors the charged transition state leading to the cyclic intermediate. | researchgate.netresearchgate.net |

| Presence of Water | Increases Byproduct Complexity | Promotes hydrolysis of the aspartimide ring to α- and β-aspartyl peptides. | nih.gov |

In addition to optimizing reaction conditions, several structural strategies can be employed to mitigate aspartimide formation. These approaches focus on modifying the aspartic acid residue itself or the adjacent amino acid in the peptide backbone.

Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the β-carboxyl group of the aspartic acid side chain can physically block the nucleophilic attack by the backbone amide nitrogen. iris-biotech.debiotage.com This has led to the development of a variety of bulky ester protecting groups as alternatives to the standard tert-butyl (OtBu) group. While the allyl ester is not particularly bulky, understanding these alternatives provides context for managing this side reaction. Examples include 3-methylpent-3-yl (OMpe) and more recently developed trialkylcarbinol esters, which have shown significant success in reducing aspartimide formation even in challenging sequences like Asp-Gly. biotage.comnih.govnih.gov A systematic comparison has shown a clear trend where increased steric demand of the protecting group leads to decreased aspartimide formation. iris-biotech.deiris-biotech.de

| Asp Side-Chain Protecting Group | Relative Level of Aspartimide Formation | Reference |

|---|---|---|

| -O-tert-butyl (OtBu) | High | iris-biotech.deiris-biotech.de |

| -O-(3-ethylpent-3-yl) (OEpe) | Medium | iris-biotech.deiris-biotech.de |

| -O-(1,1-diethyl-2-propen-1-yl) (OBno) | Low | iris-biotech.deiris-biotech.de |

| Cyanosulfurylide (CSY) | Suppressed | iris-biotech.denih.gov |

Backbone Protection: An alternative and highly effective strategy is to temporarily protect the backbone amide nitrogen of the residue C-terminal to the aspartic acid. This modification prevents the initial deprotonation required for the cyclization reaction. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. iris-biotech.deiris-biotech.de These groups are introduced as part of a dipeptide, for instance, Fmoc-Asp(OR)-(Dmb)Gly-OH, which can be incorporated during SPPS. iris-biotech.de A newer protecting group, 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb), has also been developed for this purpose. nih.govresearchgate.net The backbone protecting group is typically removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.de

The detection and characterization of aspartimide and its related byproducts can be challenging. The primary aspartimide product has a mass that is 18 Da less than the parent peptide due to the loss of water, making it detectable by mass spectrometry (MS). nih.gov However, the subsequent hydrolysis products, the α- and β-aspartyl peptides, are isobaric with the desired product, meaning they have the identical mass. sigmaaldrich.combiotage.com This makes their detection by MS alone impossible.

Furthermore, these isomeric impurities often have very similar retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), making their separation and quantification difficult. iris-biotech.debiotage.com In some cases, the byproducts may co-elute with the main product peak. iris-biotech.de

Specialized analytical techniques are often required for unambiguous identification:

LC-MS/MS: Tandem mass spectrometry can sometimes help to distinguish between α- and β-aspartyl isomers by analyzing their fragmentation patterns.

NMR Spectroscopy: Two-dimensional NMR analysis can be employed to definitively characterize the structural identity of the peptide and confirm the presence of aspartimide or isoaspartate linkages. nih.gov

Enzymatic Digestion: The use of specific endoproteinases, such as Asp-N, which cleaves N-terminal to aspartic acid residues, can help identify isoaspartate residues. The presence of a β-linkage (isoaspartate) will inhibit cleavage, allowing for the identification and quantification of the impurity by comparing the digestion patterns of the sample with a standard. biotage.com

Potential for Isomerization and Racemization at Aspartic Acid Residues

The formation of the planar, five-membered succinimide ring (aspartimide) is the root cause of isomerization and racemization at the aspartic acid residue. researchgate.net The α-proton of the succinimide intermediate is acidic and can be readily abstracted under basic conditions, leading to the formation of an enolate. Reprotonation of this achiral intermediate can occur from either face, resulting in the loss of stereochemical integrity and the formation of both L- and D-aspartyl residues. iris-biotech.deresearchgate.net

This racemization process occurs rapidly within the succinimide intermediate. nih.govresearchgate.net Subsequently, when the succinimide ring is opened by nucleophiles, it generates a mixture of four possible isomers: L-α-Asp, D-α-Asp, L-β-Asp, and D-β-Asp. researchgate.net The presence of these D-isomers and β-isomers can have profound effects on the biological activity and immunogenicity of the synthetic peptide. Therefore, preventing the initial formation of the aspartimide is the most effective strategy to avoid these isomerization and racemization issues. nih.gov

Catalyst Deactivation and Impurity Generation in Allyl Deprotection

The removal of the allyl ester protecting group from the aspartic acid side chain is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger or acceptor molecule. nih.gov While effective, this process introduces its own set of challenges.

Catalyst Sensitivity and Deactivation: Palladium(0) catalysts are known to be sensitive to oxidation, which can lead to deactivation. biotage.combiotage.com Historically, this has necessitated performing the deprotection reaction under a strict inert atmosphere (e.g., argon), which can be cumbersome and difficult to fully automate. nih.govbiotage.com While some studies have shown that deprotection can be successfully performed under atmospheric conditions, especially with microwave heating to accelerate the reaction, the risk of catalyst deactivation remains. nih.govbiotage.com Incomplete deprotection due to a deactivated catalyst will result in a difficult-to-remove impurity of the final peptide still bearing the allyl group. The lifetime of the catalyst in solution can be limited, and repeated or prolonged reactions may require fresh catalyst. biotage.com

Impurity Generation: The deprotection reaction itself can generate impurities. The scavenger, which is required to trap the allyl group from the palladium complex and regenerate the active catalyst, can sometimes react with the peptide. Furthermore, residual palladium in the final peptide product is a major concern, especially for therapeutic peptides, due to its potential toxicity. This necessitates efficient washing procedures and often requires subsequent purification steps to ensure the removal of heavy metal contaminants. Incomplete reactions can also be a source of impurities, and achieving full deprotection may require multiple treatments with the catalyst and scavenger. biotage.com

Methodological Advancements and Future Prospects for Fmoc Asp Allyl Ester Chemistry

Automation and High-Throughput Synthesis Utilizing Fmoc-Asp-allyl ester

The integration of this compound into automated solid-phase peptide synthesis (SPPS) platforms has significantly enhanced the efficiency and scalability of peptide production. The inherent stability of the Fmoc group to standard coupling conditions and its facile removal with piperidine (B6355638) make it ideal for automated cycles. Crucially, the allyl ester side-chain protection is compatible with these automated workflows, allowing for the synthesis of complex sequences without premature side-chain deprotection. Research has demonstrated that allyl side-chain protection, including that of aspartic acid, can be readily adapted for automated, commercial-scale peptide synthesis google.com. Furthermore, this compound has been employed in split-and-pool synthesis strategies for generating high-throughput libraries of cyclic peptide antibiotics, underscoring its utility in rapid analogue generation and screening nih.gov. The development of automated systems capable of handling the selective deprotection of allyl groups, such as through palladium catalysis, further solidifies its role in high-throughput applications and the creation of diverse peptide libraries google.com.

Development of Green Chemistry Approaches for Deprotection and Synthesis

The drive towards more sustainable chemical processes has spurred the development of greener methodologies for peptide synthesis and deprotection involving this compound. Traditional methods for ester hydrolysis often involve harsh reagents or conditions incompatible with sensitive protecting groups. While some green hydrolysis methods using calcium(II) iodide have been developed, they have shown incompatibility with allyl esters, highlighting the need for specific green deprotection strategies for this moiety nih.gov. However, microwave-assisted deprotection of allyl and alloc (allyloxycarbonyl) groups has been reported to be faster and less reagent-intensive than conventional methods, aligning with green chemistry principles by reducing reaction times and potentially solvent usage researchgate.net. Furthermore, the use of morpholine (B109124) as a milder, greener alternative to piperidine for Fmoc removal has been investigated, which could indirectly benefit the synthesis of peptides containing this compound by minimizing side reactions like aspartimide formation researchgate.net.

Emerging Applications and Design of Novel Derivatives based on this compound

This compound serves as a versatile platform for the synthesis of a wide array of complex peptide architectures and modified peptides. Its ability to undergo selective deprotection via palladium catalysis makes it ideal for on-resin head-to-tail cyclization, as well as for the synthesis of side-chain lactam peptides, glycopeptides, and branched peptides bachem.comsigmaaldrich.com. This orthogonal protection strategy is instrumental in creating peptides with enhanced bioactivity, stability, and specific conformational properties, which are crucial for drug development and medicinal chemistry chemimpex.comchemimpex.com. Emerging applications include its use in targeted drug delivery systems, diagnostic agents, and research in neuropharmacology due to the role of aspartic acid derivatives in neurotransmission chemimpex.comchemimpex.com. The allyl ester functionality also facilitates bioconjugation reactions, enabling the attachment of peptides to surfaces or other molecules for advanced biomaterials and diagnostic tools chemimpex.com. Furthermore, it is employed in the synthesis of peptidomimetics and in strategies for creating peptides with specific structural constraints, such as "stapled" peptides, which aim to improve oral bioavailability and metabolic stability acs.orgnih.gov.

Computational Approaches to Understand Reactivity and Conformation

Computational chemistry plays a vital role in elucidating the reactivity, stability, and conformational preferences of this compound and peptides incorporating it. Molecular modeling and density functional theory (DFT) calculations can provide insights into the mechanisms of side reactions, such as aspartimide formation, which is a known challenge during Fmoc deprotection of aspartic acid residues acs.org. By simulating various reaction pathways and conformational landscapes, computational studies can help predict the behavior of this compound under different conditions and guide the design of optimized synthetic protocols. For instance, understanding the steric and electronic effects of protecting groups on aspartic acid, such as the allyl ester, can inform strategies to minimize unwanted cyclization or epimerization acs.org. Furthermore, computational modeling of peptide conformations in different environments can aid in designing peptides with specific biological activities and improve the interpretation of experimental data in areas like drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Fmoc-Asp-allyl ester in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically introduced during SPPS using standard Fmoc-chemistry protocols. After coupling via reagents like HBTU/HOBt or DIC/Oxyma, the allyl ester group provides orthogonal protection for the aspartic acid side chain. Purification involves repeated washing with DMF to remove excess reagents, followed by cleavage from the resin using TFA/water cocktails. Critical parameters include reaction time (30–60 minutes), temperature (room temperature), and monitoring coupling efficiency via Kaiser or chloranil tests .

Q. How should this compound be stored to maintain stability, and what are common degradation indicators?

- Methodological Answer : Store at +4°C in a desiccator to prevent hydrolysis of the allyl ester group. Degradation is indicated by discoloration (yellowing) or clumping. Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) can detect free aspartic acid (retention time shifts) or Fmoc-depletion byproducts. Ensure solvent-free storage to avoid ester hydrolysis .

Q. What analytical techniques are most reliable for assessing the purity and enantiomeric integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection at 265 nm (Fmoc absorbance). Purity ≥99% is achievable with optimized gradients .

- Chiral GC/MS or polarimetry : Confirm enantiomeric purity (e.g., specific rotation [α]₂₄ᴰ = -25.5° to -22.5° in DMF) to rule out D-isomer contamination .

- TLC : Monitor synthesis intermediates using silica plates with ninhydrin staining for free amines .

Advanced Research Questions

Q. How can orthogonal protection strategies (e.g., allyl ester vs. tert-butyl ester) be optimized for aspartic acid in complex peptide sequences?

- Methodological Answer : Allyl esters are selectively removed via Pd(0)-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine), while tert-butyl esters require TFA. Design sequences to prioritize allyl removal first, minimizing side reactions. For example, in a study comparing Fmoc-Asp(OAll)-OH and Fmoc-Asp(OtBu)-OH, allyl deprotection showed >95% efficiency without disrupting acid-labile groups .

Q. What experimental design frameworks (e.g., Taguchi method) are effective for optimizing coupling efficiency of this compound in SPPS?

- Methodological Answer : Apply Taguchi orthogonal arrays to test parameters:

- Factors : Coupling reagent (DIC vs. HBTU), solvent (DMF vs. NMP), temperature (RT vs. 0°C).

- Response : Yield (HPLC area%) and enantiomeric purity.

- Example : A 3-level L9 array identified DIC/Oxyma in DMF at RT as optimal (S/N ratio = 38.95, yield = 96.7% in validation), with catalyst concentration being the most influential parameter .

Q. How do impurity profiles (e.g., β-aspartate isomers or dipeptides) impact the functional integrity of this compound, and how are they quantified?

- Methodological Answer : Common impurities include:

Q. What kinetic and thermodynamic controls are critical for minimizing aspartimide formation during this compound incorporation?

- Methodological Answer : Aspartimide formation (via cyclization) is pH- and temperature-dependent.

- Kinetic control : Use low-temperature coupling (0–5°C) and additives like HOBt to suppress base-induced cyclization.

- Thermodynamic control : Post-synthesis treatment with 0.1 M NH₄OH/THF hydrolyzes aspartimide backbones. Studies show <2% cyclization under optimized conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between HPLC purity assays and functional peptide activity data?

- Methodological Answer : If HPLC purity is ≥99% but bioactivity is low, consider:

- Hidden impurities : Use LC-MS to detect trace diastereomers or truncated sequences.

- Aggregation : Perform CD spectroscopy or DLS to assess secondary structure integrity.

- Orthogonal assays : Compare MALDI-TOF results with Edman degradation sequencing to confirm sequence fidelity. A 2023 study attributed such contradictions to β-sheet aggregation in Asp-rich peptides, resolved by adding solubilizing tags (e.g., PEG-biotin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.